molecular formula C12H8ClN3OS B2813750 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide CAS No. 478050-44-1

2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide

Cat. No.: B2813750
CAS No.: 478050-44-1
M. Wt: 277.73
InChI Key: XUOYVMBJAVNINX-UHFFFAOYSA-N
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Description

2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound with the molecular formula C12H8ClN3OS and a molecular weight of 277.73 g/mol . This compound is known for its unique structure, which combines a chlorophenyl group with an isoxazolo[5,4-d]pyrimidine moiety through a sulfide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is the Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) . RIPK2 is a crucial component of the immune response pathway and plays a significant role in the regulation of inflammatory responses.

Mode of Action

The compound interacts with RIPK2 by binding to its active site, thereby inhibiting its enzymatic activity . This interaction disrupts the normal function of RIPK2, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The inhibition of RIPK2 affects the NF-κB and MAPK signaling pathways, which are critical for the regulation of immune responses and inflammation . The disruption of these pathways can lead to altered immune responses and potentially contribute to the treatment of diseases associated with inflammation.

Pharmacokinetics

The compound’s molecular structure suggests that it may have good membrane permeability, which could potentially enhance its bioavailability .

Result of Action

The inhibition of RIPK2 by this compound leads to a decrease in the activation of the NF-κB and MAPK pathways . This can result in a reduction of inflammatory responses at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves the reaction of 2-chlorophenyl thiol with 3-methylisoxazolo[5,4-d]pyrimidine-4-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group attacks the chloride, forming the desired sulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfone
  • 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfoxide
  • 3-Methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide

Uniqueness

2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-5-3-2-4-8(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOYVMBJAVNINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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